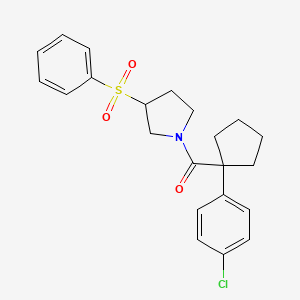

![molecular formula C17H16N2S B2919724 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 286963-32-4](/img/structure/B2919724.png)

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that possesses unique properties, making it an attractive compound for scientific research.

Wissenschaftliche Forschungsanwendungen

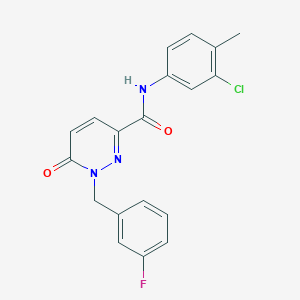

Medicinal Chemistry and Therapeutic Potential

Imidazole derivatives, including 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole, have shown significant promise in medicinal chemistry due to their versatile biological activities. For example, imidazole-based compounds have been extensively studied for their anticancer, antifungal, antibacterial, and anti-inflammatory properties. Compounds like novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids have demonstrated potent antimicrobial activities and have shown promise as anti-tubercular agents with minimal toxicity (Shruthi et al., 2016). These findings underscore the therapeutic potential of benzimidazole derivatives in treating infectious diseases.

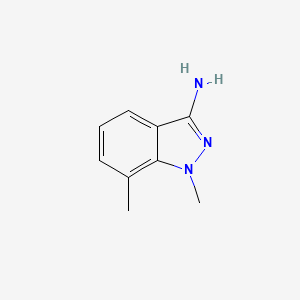

Material Science and Electrocatalysis

In the realm of material science, benzimidazole derivatives have been identified as key components in the development of new materials with ferroelectric and antiferroelectric properties. A study by Horiuchi et al. (2012) highlighted that chains of amphoteric molecules like benzimidazoles can be electrically switchable through proton tautomerization, indicating their utility in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012). This discovery opens up new avenues for using benzimidazole derivatives in electronic applications.

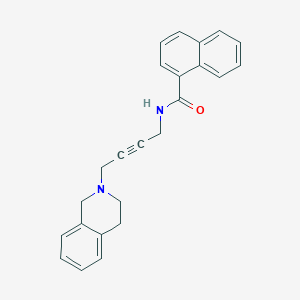

Catalysis and Synthesis Applications

The catalytic properties of imidazole derivatives have also been explored, with studies showing their effectiveness in esterification reactions and as bifunctional electrocatalysts. For instance, the electrosynthesis of an imidazole derivative has been reported for its application as a bifunctional electrocatalyst, demonstrating its utility in the oxidation of ascorbic acid and adrenaline, indicating its potential in electrochemical sensors and devices (Nasirizadeh et al., 2013).

The comprehensive review by Zhang et al. (2014) on imidazole-based medicinal chemistry further illustrates the broad spectrum of biological activities exhibited by imidazole derivatives, highlighting their significant potential in developing new medicinal drugs and diagnostic agents (Zhang et al., 2014). This review emphasizes the importance of structural modification and design in enhancing the therapeutic efficacy of imidazole compounds.

Eigenschaften

IUPAC Name |

6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-9-10-15-16(12-13)19-17(18-15)20-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,18,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDIOKFCBUHYHS-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N2)SC/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)

![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)